molecular formula C15H25NO4 B2965856 1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid CAS No. 363192-67-0

1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid

Cat. No. B2965856
CAS RN: 363192-67-0
M. Wt: 283.368
InChI Key: YATOYPVKSCZYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Tert-butoxycarbonyl)-4-(cyclopropylmethyl)piperidine-4-carboxylic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C18H32N2O4 and it has a molecular weight of 340.46 .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. It’s worth noting that the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1CN(CCC1)C(CC2)CCN2C(OC(C)(C)C)=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Asymmetric Synthesis

This compound plays a crucial role in the asymmetric synthesis of complex molecules. Research by Xue et al. (2002) demonstrated its utility in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester. This process involves multiple steps, including tribenzylation, alkylation, hydroboration, and reductive amination, showcasing the compound's versatility in synthetic organic chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

Synthesis of Dipeptides

Another significant application is in the synthesis of dipeptides. Didierjean et al. (2002) explored its use in creating a pipecolic acid-containing dipeptide, showcasing its role in peptide chemistry. The study highlights the compound's ability to adopt specific conformations conducive to peptide bonding, which is essential for the development of peptide-based therapeutics and biochemical tools (Didierjean, Boussard, & Aubry, 2002).

Antibacterial Agent Synthesis

Miyamoto et al. (1987) utilized this compound in the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, exhibiting antibacterial properties. This research underscores the compound's application in developing new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Synthesis of Spirocyclic Compounds

Freund and Mederski (2000) reported on the synthesis of spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This work highlights the compound's role in constructing spirocyclic frameworks, which are prevalent in many biologically active molecules and pharmaceuticals (Freund & Mederski, 2000).

Safety and Hazards

The compound is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16,12(17)18)10-11-4-5-11/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATOYPVKSCZYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium hydroxide powder (85% assay, 2.16 gm, 0.0327 mol) and 18-crown-6 ether (350 mg) are added to a solution of 4-cyclopropylmethylpiperidine-1,4-dicarboxylic acid-1-tertbutyl ester-4-ethyl ester (1.2 gm, 0.0039 mol) in dry toluene (15 mL). The reaction mixture is refluxed for 30 minutes. It is then treated with demineralized water (15 mL) at room temperature and pH is adjusted to ˜3-4 using 2N HCl (20 mL). The aqueous layer is extracted with ethyl acetate (2×15 mL) and the combined extract is dried over sodium sulfate. Removal of solvent gives 4-cyclopropylmethylpiperidine-1,4-dicarboxylic acid monotertbutyl ester.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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